REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8](OCC)=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].Br[CH2:14][CH3:15].[C:16](=[O:19])([O-:18])[O-].[K+].[K+].[CH3:22]N(C)C=O>>[CH2:8]([C:2]([CH3:1])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:16]([O:18][CH2:14][CH3:15])=[O:19])[CH3:22] |f:2.3.4|
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
79.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the reaction mixture stirred at ambient temperature for three days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 50° C. where it
|
Type
|
STIRRING
|
Details
|
was stirred for one day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with 200 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with 500 ml of methylene chloride
|
Type
|
WASH
|
Details
|
the combination washed with three portions of 500 ml each of water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residual oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)OCC)(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |